

Application Notes and Protocols: Functionalization of 1,3,5,7- Tetraphenyladamantane

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Compound of Interest

Compound Name: 1,3,5,7-Tetraphenyladamantane

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of **1,3,5,7-tetraphenyladamantane**, a versatile and highly symmetric building block. Its rigid, three-dimensional structure and thermal stability make it an excellent candidate for a variety of applications, particularly in materials science for gas capture and as a potential scaffold in drug delivery systems.

Application 1: Synthesis of Microporous Organic Polymers (MOPs) for Gas Adsorption and Storage

The rigid, tetrahedral geometry of **1,3,5,7-tetraphenyladamantane** makes it an ideal "knot" for the construction of microporous organic polymers (MOPs). By functionalizing the phenyl rings, this core can be linked to various "struts" to create highly porous, stable, and chemically resistant materials with applications in gas storage and separation, including the capture of carbon dioxide (CO₂), hydrogen (H₂), and methane (CH₄).

Quantitative Data: Gas Adsorption in Tetraphenyladamantane-Based MOPs

The following table summarizes the gas adsorption capacities of various MOPs synthesized from functionalized **1,3,5,7-tetraphenyladamantane**.

Polymer Name	Functionalization Strategy	Gas	Adsorption Capacity (wt%)	Conditions	CO ₂ /N ₂ Selectivity	CO ₂ /CH ₄ Selectivity	Reference
MOP-Ad-1	Suzuki coupling of 1,3,5,7-tetrakis(4-bromophenyl)adamantane with benzene-1,4-diboronic acid	CO ₂	10.3	273.1 K, 1.13 bar	-	Moderate	[1][2][3] [4]
H ₂	1.07	77.3 K, 1.13 bar	-	-	[1][2][3] [4]		
CH ₄	2.4	273.1 K, 1.13 bar	-	-	[1][2][3] [4]		
PI-ADPM	Polycondensation of 1,3,5,7-tetrakis(4-aminophenyl)adamantane with pyromellitic	CO ₂	14.6	273 K, 1 bar	-	-	[5][6][7]

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H ₂	1.27	77 K, 1 bar	-	-	[5]		
Benzene	99.2	298 K, 0.9 bar	-	-	[6][7]		
Cyclohexane	59.7	298 K, 0.9 bar	-	-	[6][7]		
PAN-X	Polyaminal formation	CO ₂	17.6	273 K, 1.0 bar	104	24	[8]
Benzene	72.6	-	-	-	[8]		
Cyclohexane	52.7	-	-	-	[8]		
Polycyanurate Network	Cyclotrimerization of 1,3,5,7-tetrakis(4-cyanatophenyl)adamantane	CO ₂	12.8	273 K, 1 bar	up to 112	-	[9]
H ₂	1.49	77 K, 1 bar	-	-	[9]		
Benzene	98.0	298 K, P/P ₀ = 0.9	-	-	[9]		

Experimental Protocols: Materials Science

Applications

Protocol 1: Synthesis of 1,3,5,7-Tetrakis(4-bromophenyl)adamantane (TBPA)

This protocol describes a key step in functionalizing the tetraphenyladamantane core for subsequent polymerization reactions.

Materials:

- **1,3,5,7-Tetraphenyladamantane**
- Bromine (Br_2)
- Anhydrous iron(III) chloride (FeCl_3) or iron powder as a catalyst
- Chloroform (CHCl_3) or other suitable solvent
- Methanol
- Sodium thiosulfate solution

Procedure:

- Dissolve **1,3,5,7-tetraphenyladamantane** in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Protect the reaction from light by wrapping the flask in aluminum foil.
- Add a catalytic amount of anhydrous iron(III) chloride or iron powder to the solution.
- Slowly add a solution of bromine in chloroform to the reaction mixture via the dropping funnel at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess bromine.
- Separate the organic layer and wash it with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent such as a mixture of chloroform and methanol to yield 1,3,5,7-tetrakis(4-bromophenyl)adamantane as a white solid.

Protocol 2: Synthesis of Microporous Organic Polymer (MOP-Ad-1) via Suzuki Coupling

This protocol details the synthesis of a microporous organic polymer using the functionalized tetraphenyladamantane core.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

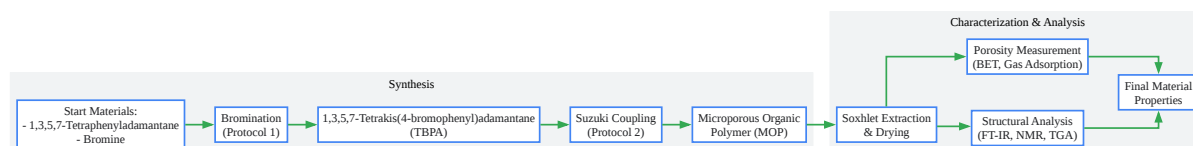
Materials:

- 1,3,5,7-Tetrakis(4-bromophenyl)adamantane (TBPA)
- Benzene-1,4-diboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium carbonate (K₂CO₃)
- A mixture of 1,4-dioxane and water as the solvent
- Methanol, acetone, tetrahydrofuran, chloroform for washing

Procedure:

- To a Schlenk flask, add 1,3,5,7-tetrakis(4-bromophenyl)adamantane, benzene-1,4-diboronic acid, and tetrakis(triphenylphosphine)palladium(0).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

- Add a degassed solution of potassium carbonate in water, followed by degassed 1,4-dioxane.
- Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 48-72 hours under an inert atmosphere.
- After cooling to room temperature, collect the precipitate by filtration.
- Wash the solid with water to remove inorganic salts.
- Purify the polymer by Soxhlet extraction sequentially with water, methanol, acetone, tetrahydrofuran, and chloroform (each for 24 hours) to remove any unreacted monomers and catalyst residues.[1]
- Dry the resulting polymer under vacuum at an elevated temperature (e.g., 200 °C) for 24 hours to obtain the final MOP-Ad-1 as an off-white powder.[1]



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Caption: Workflow for MOP synthesis and characterization.

Application 2: Potential as a Scaffold in Targeted Drug Delivery

The adamantane cage is a well-established pharmacophore known for its lipophilicity, which can enhance the ability of a drug to cross cell membranes.^[10] The rigid, tetrahedral structure of **1,3,5,7-tetraphenyladamantane** offers a unique scaffold for the multivalent presentation of targeting ligands, imaging agents, and therapeutic payloads. While specific applications of functionalized **1,3,5,7-tetraphenyladamantane** in drug delivery are still an emerging area of research, its structural features suggest significant potential.

Conceptual Application: A functionalized **1,3,5,7-tetraphenyladamantane** core could be used to create a nanocarrier for targeted cancer therapy. Three of the phenyl rings could be functionalized with targeting moieties (e.g., folic acid, antibodies, or peptides) to direct the carrier to cancer cells overexpressing the corresponding receptors. The fourth phenyl ring could be conjugated to a potent cytotoxic drug via a cleavable linker (e.g., a pH-sensitive or enzyme-labile bond) to ensure drug release only within the tumor microenvironment. This multivalent targeting approach could enhance binding affinity and cellular uptake, leading to a more effective and less toxic therapeutic agent.

Conceptual Protocol: Design and Evaluation of a Tetraphenyladamantane-Based Drug Delivery System

This protocol outlines a conceptual workflow for the development and testing of a targeted drug delivery system based on a **1,3,5,7-tetraphenyladamantane** scaffold.

1. Synthesis of a Hetero-functionalized Scaffold:

- Synthesize a **1,3,5,7-tetraphenyladamantane** derivative with three identical functional groups for targeting ligand attachment (e.g., amino or carboxyl groups) and one orthogonal functional group for drug conjugation (e.g., an azide or alkyne for click chemistry).

2. Conjugation of Targeting Ligands and Drug:

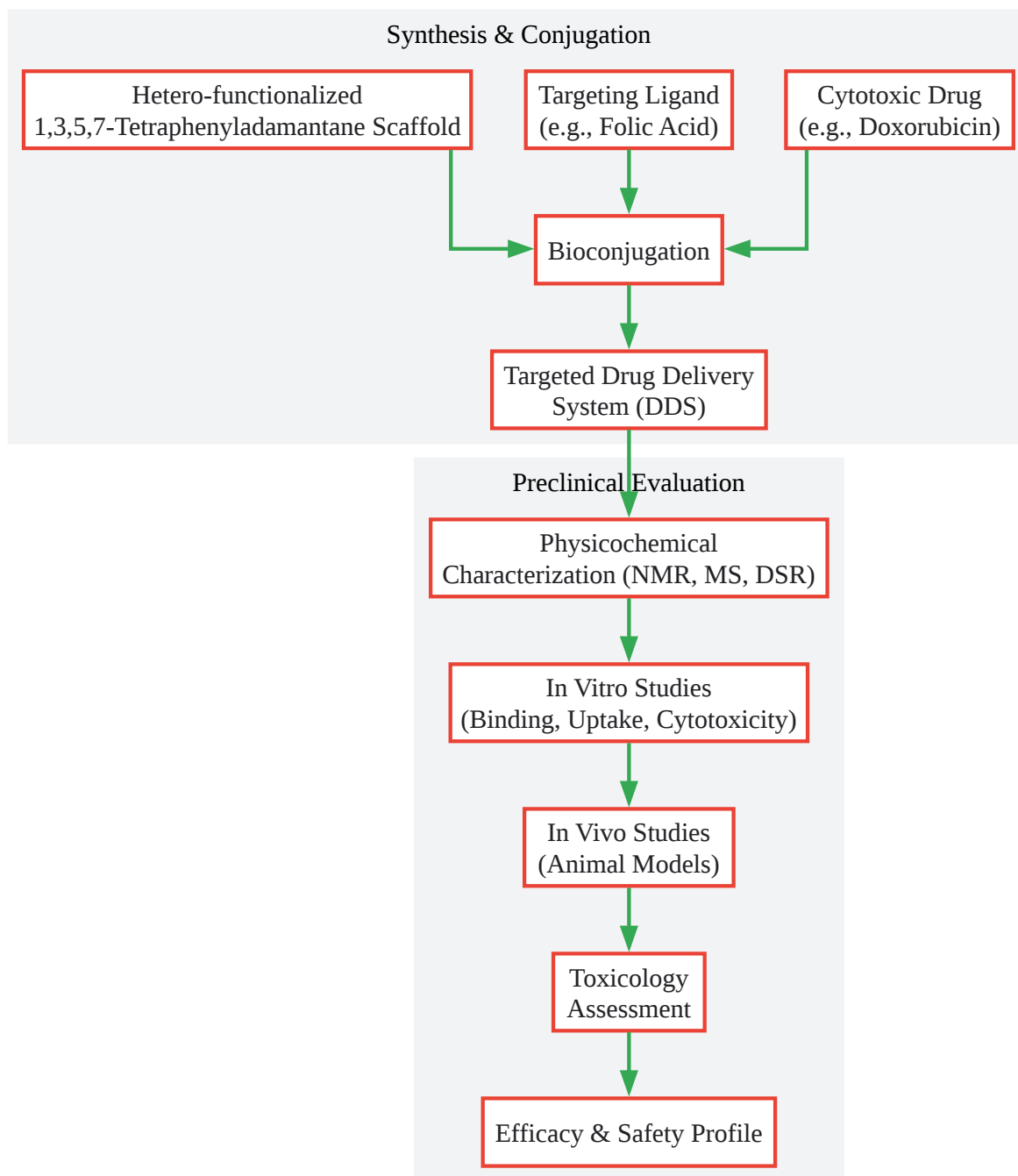
- Attach the targeting ligands to the three available functional groups using standard bioconjugation techniques (e.g., amide bond formation).
- Conjugate the therapeutic drug to the orthogonal functional group, potentially through a linker that allows for controlled release.

3. Characterization of the Conjugate:

- Confirm the structure and purity of the final conjugate using techniques such as NMR, mass spectrometry, and HPLC.
- Determine the drug-to-scaffold ratio (DSR) to quantify the amount of drug loaded onto each carrier molecule.

4. In Vitro Evaluation:

- **Cell Binding and Uptake:** Use fluorescence microscopy or flow cytometry to assess the binding and internalization of the fluorescently labeled conjugate in cancer cells that express the target receptor versus control cells that do not.
- **Cytotoxicity Assay:** Determine the in vitro efficacy of the drug conjugate by measuring its ability to kill target cancer cells compared to the free drug and a non-targeted control.
- **Drug Release Study:** Monitor the release of the drug from the scaffold under different conditions (e.g., varying pH or enzyme concentrations) to simulate the intracellular environment.



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Caption: Development workflow for a targeted drug delivery system.

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